(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group and a methylthiazole moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide typically involves the condensation of a benzylamine derivative with a thiazole carboxylic acid or its derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their diverse biological activities, and this compound could be a candidate for drug development.
Medicine
In medicine, this compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or DNA, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzylthiazole: A simpler thiazole derivative with a benzyl group.
Methylthiazole: A thiazole derivative with a methyl group.
Benzamide: A compound with a benzoyl group attached to an amide.
Uniqueness
(Z)-N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)benzamide is unique due to the combination of the benzyl, methylthiazole, and benzamide moieties. This unique structure may impart distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(3-benzyl-4-methyl-1,3-thiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-14-13-22-18(19-17(21)16-10-6-3-7-11-16)20(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKRNBNAQHEFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC(=O)C2=CC=CC=C2)N1CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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